molecular formula C19H19N3OS B2751265 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 309276-74-2

2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2751265
CAS No.: 309276-74-2
M. Wt: 337.44
InChI Key: SKUUFHCHSODULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole is a novel chemical entity supplied for research and development purposes. This compound features a benzothiazole scaffold linked to a 4-methylbenzoyl-piperazine moiety, a structural configuration known to be of high interest in medicinal chemistry, particularly in the development of anticancer agents . The benzothiazole nucleus is a privileged structure in drug discovery, with numerous derivatives documented to exhibit potent and selective antitumor properties . Furthermore, the incorporation of the piperazine ring is a common strategy to enhance drug-like characteristics and has been utilized in active molecules targeting various kinases, which are key regulators in disease pathways such as cancer cell proliferation . The primary research applications of this compound are anticipated to be in the field of oncology. Its structural profile suggests potential as a candidate for screening against a panel of human cancer cell lines, including breast (e.g., MCF7, T47D) and colon (e.g., HCT116, Caco2) cancers, to assess its antiproliferative efficacy . Given that similar benzothiazole-piperazine hybrids have been identified as potential kinase inhibitors, this compound may serve as a valuable tool for investigating the DNA Damage Response (DDR) pathway, specifically as an inhibitor of kinases like ATR (Ataxia Telangiectasia and Rad3-related) . Inhibition of this pathway prevents cancer cells from repairing damaged DNA, leading to cell death. This product is intended for use by qualified laboratory researchers only. It is strictly labeled "For Research Use Only" and is not for diagnostic or therapeutic applications in humans or animals. All necessary safety data sheets (SDS) should be consulted prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-6-8-15(9-7-14)18(23)21-10-12-22(13-11-21)19-20-16-4-2-3-5-17(16)24-19/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUUFHCHSODULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(1,3-Benzothiazol-2-yl)piperazinomethanone typically involves the reaction of 1,3-benzothiazole with piperazine, followed by the introduction of a 4-methylphenyl group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neurodegenerative Disease Treatment

Research has indicated that benzothiazole derivatives, including those with piperazine moieties, exhibit significant potential as multifunctional agents against Alzheimer's disease (AD). The compound's structure allows it to act as an acetylcholinesterase (AChE) inhibitor, which is crucial for enhancing cholinergic neurotransmission in the brain. Studies have shown that benzothiazole-piperazine hybrids can improve neuroprotective properties and Aβ (amyloid-beta) disaggregation capabilities, making them promising candidates for AD therapy .

Key Findings:

  • AChE Inhibition: The compound can inhibit AChE activity, which is beneficial in managing AD symptoms.
  • Neuroprotection: It demonstrates neuroprotective effects against oxidative stress and neuroinflammation.
  • Polypharmacological Action: The hybridization of benzothiazole and piperazine pharmacophores enhances its therapeutic efficacy .

Metabolic Syndrome Management

Another significant application of this compound is its role as a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ activation has been linked to improved lipid metabolism and insulin sensitivity, making it a target for treating metabolic syndrome. Recent studies have highlighted derivatives of 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole that exhibit high selectivity and potency as PPARδ agonists, showcasing their potential in managing conditions like hypercholesterolemia .

Key Findings:

  • High Selectivity: Certain derivatives show a significant selectivity ratio over PPARα and PPARγ.
  • Cholesterol Regulation: Active compounds have been shown to upregulate high-density lipoprotein cholesterol levels in vivo .

Antimicrobial Properties

The antimicrobial efficacy of benzothiazole derivatives has been well-documented. The formation of inclusion complexes with cyclodextrins has been explored to enhance the solubility and bioavailability of these compounds, leading to improved antibacterial and antifungal activities. For instance, studies have demonstrated that the inclusion complex of certain benzothiazole derivatives significantly increases their antimicrobial properties compared to their non-complexed forms .

Key Findings:

  • Enhanced Solubility: Inclusion complexes improve the solubility of poorly soluble compounds.
  • Increased Antimicrobial Activity: The complex formation leads to a notable increase in both antibacterial and antifungal activities .

Summary Table of Applications

Application AreaMechanism/ActionKey Findings
Neurodegenerative DiseasesAChE inhibition, neuroprotectionMultifunctional agents against Alzheimer's disease
Metabolic SyndromePPARδ agonismHigh selectivity; improves lipid metabolism
Antimicrobial PropertiesInclusion complex formationEnhanced solubility and increased antimicrobial activity

Alzheimer's Disease Research

A study published in Royal Society of Chemistry details the synthesis and evaluation of novel benzothiazole-piperazine hybrids specifically designed to combat Alzheimer's disease. These hybrids were shown to effectively inhibit AChE and promote neuroprotection through various mechanisms including antioxidant activity .

Metabolic Syndrome Research

In a recent publication from Elsevier, researchers identified a new series of 2-piperazinyl-benzothiazole derivatives as potent PPARδ agonists through virtual screening techniques. These compounds exhibited promising results in enhancing HDL cholesterol levels while maintaining selectivity over other PPAR subtypes .

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)piperazinomethanone involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Antimicrobial Derivatives

Compounds such as 2-[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ6) () demonstrate significant antimicrobial activity. BZ6, with a 4-methylpiperazinyl group linked via an alkynyl spacer, showed moderate activity against Pseudomonas aeruginosa (MIC = 31.25 µg/mL). In contrast, derivatives with bulkier substituents (e.g., azepan-1-yl in BZ5) exhibited superior activity against Staphylococcus aureus (MIC = 15.62 µg/mL), suggesting that antimicrobial efficacy depends on both the cyclic amine size and spacer length .

Compound Substituent Target Pathogen MIC (µg/mL) Reference
BZ6 4-methylpiperazinyl-butynyl P. aeruginosa 31.25
BZ5 Azepan-1-yl-butynyl S. aureus 15.62

CNS-Active Derivatives

2-[1-(4-Piperonyl)piperazinyl]benzothiazole () acts as a 5-HT4 agonist and 5-HT3 antagonist but induces arrhythmia in rats by inhibiting cardiac ion channels (IK1 and Ito, EC50 = 0.74 µM and 2.16 µM, respectively). This highlights the dual role of piperazine-benzothiazole hybrids in CNS modulation and cardiotoxicity, necessitating careful structural optimization for therapeutic safety .

Aryl-Substituted Benzothiazoles

Antitubercular Activity

In , 2-[2-(4-chlorobenzoyl)phenyl]-1,3-benzothiazole (3e) demonstrated potent antitubercular activity against Mycobacterium tuberculosis H37Rv. The electron-withdrawing chloro group likely enhances target binding compared to the methyl group in the target compound, which may reduce potency due to decreased electrophilicity .

Compound Aryl Substituent Biological Activity Reference
3e 4-Chlorobenzoyl Antitubercular
Target Compound 4-Methylbenzoyl Not reported -

Physicochemical Properties

The 4-methylbenzoyl substituent in the target compound likely confers moderate lipophilicity (predicted LogP ~4.9, based on analogs in ) compared to more polar derivatives like 2-(4-[(4-methoxyphenyl)sulfonyl]piperazino)-1,3-benzothiazole (LogP ~3.5, estimated from molecular weight 397.5 g/mol). Higher lipophilicity may improve membrane permeability but could reduce aqueous solubility .

Compound Molecular Weight (g/mol) LogP Rotatable Bonds Reference
Target Compound ~361.9* ~4.9 3
460994-76-7 397.5 ~3.5 5

*Calculated using data from .

Key Research Findings and Implications

Substituent Effects : Bulky or electron-withdrawing groups on the piperazine or aryl moiety enhance biological activity but may introduce toxicity (e.g., arrhythmia in ).

Linker Optimization : Alkynyl or alkyl spacers between benzothiazole and piperazine () improve antimicrobial activity compared to direct conjugation.

Safety-Profile Trade-offs : While the target compound’s 4-methylbenzoyl group may reduce cardiotoxicity risks compared to piperonyl derivatives (), this requires experimental validation.

Biological Activity

The compound 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole (commonly referred to as compound 1 ) is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article discusses the synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies associated with this compound.

Synthesis of Compound 1

The synthesis of compound 1 typically involves the reaction of 4-(4-methylbenzoyl)piperazine with 1,3-benzothiazole derivatives. The process generally employs standard organic synthesis techniques, including condensation reactions and purification methods such as recrystallization or chromatography. The final product is characterized using various spectroscopic methods including NMR, IR, and mass spectrometry to confirm its structure.

Biological Activity Overview

Compound 1 has been evaluated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, thiazole and piperazine derivatives have demonstrated moderate to excellent antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : The compound has been investigated for its cytotoxic effects against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in human cancer cells. The mechanism appears to involve cell cycle arrest and tubulin polymerization inhibition .
  • Neuroprotective Effects : Some studies suggest that benzothiazole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Antimicrobial Activity

A series of thiazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that many compounds exhibited significant inhibitory effects against tested pathogens. For example:

CompoundStructureActivity Against E. coliActivity Against S. aureus
5aR=CH3ModerateGood
5bR=C6H5ExcellentModerate
............

This table summarizes the antimicrobial efficacy of selected compounds derived from thiazole and piperazine scaffolds .

Anticancer Activity

In vitro studies have demonstrated that compound 1 induces apoptosis in cancer cell lines such as HeLa and MCF-7. The following observations were made:

  • IC50 Values : Compound 1 displayed an IC50 value of approximately 0.99 μM against the BT-474 breast cancer cell line.
  • Mechanism of Action : Flow cytometric analysis revealed that apoptosis was mediated through sub-G1 phase arrest and G2/M phase accumulation.
  • Clonogenic Assay Results : The compound significantly inhibited colony formation in a concentration-dependent manner.

These findings suggest that compound 1 may act by disrupting microtubule dynamics, akin to known chemotherapeutics .

Case Study 1: In Vivo Efficacy

In a recent study, the in vivo efficacy of compound 1 was assessed using a murine model of cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis showed increased apoptosis and reduced proliferation markers in treated tumors.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various derivatives of benzothiazole-piperazine hybrids. Key findings include:

  • Substitution at specific positions on the benzothiazole ring enhances biological activity.
  • Electron-withdrawing groups significantly improve anticancer potency.

The most active compounds were identified through molecular docking studies, which suggested optimal binding interactions with target proteins involved in cancer progression .

Q & A

Q. What are common synthetic routes for preparing 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how can reaction conditions be optimized?

The synthesis typically involves coupling a benzothiazole core with a substituted piperazine derivative. For example, similar compounds are synthesized via nucleophilic substitution or condensation reactions under reflux conditions. Key variables include:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve reaction efficiency by stabilizing intermediates .
  • Catalysts : Base catalysts (e.g., NaOH or K₂CO₃) facilitate deprotonation and nucleophilic attack .
  • Temperature : Reactions often proceed at 80–100°C to balance yield and decomposition risks .
    Validation via 1H/13C NMR and HRMS is critical to confirm structural integrity .

Q. How is the purity and structural identity of this compound validated in academic research?

Standard characterization methods include:

  • Spectroscopy :
    • 1H NMR (δ 7.2–8.1 ppm for aromatic protons, δ 3.5–4.0 ppm for piperazine N–CH₂ groups) .
    • IR spectroscopy to confirm carbonyl (C=O, ~1650 cm⁻¹) and benzothiazole (C–S, ~650 cm⁻¹) functionalities .
  • Elemental analysis (C, H, N) to verify purity (>95% by theoretical vs. experimental ratios) .
  • Melting point determination (e.g., 187–190°C for related piperazine analogs) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of benzothiazole-piperazine hybrids?

Discrepancies in pharmacological data (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay variability : Differences in cell lines (e.g., cancer vs. bacterial models) or assay protocols (e.g., incubation time, concentration ranges) .
  • Structural modifications : Substituents on the benzothiazole or piperazine moieties significantly alter activity. For instance, electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial activity, while bulky groups reduce bioavailability .
  • Solubility factors : Poor aqueous solubility may lead to false negatives; use of DMSO carriers requires optimization to avoid cytotoxicity artifacts .

Q. How can computational methods guide the design of derivatives targeting specific receptors?

  • Molecular docking : Tools like AutoDock Vina predict binding poses to receptors (e.g., kinases or GPCRs). For example, benzothiazole analogs show π-π stacking with aromatic residues in active sites .
  • QSAR modeling : Correlate substituent electronegativity or steric bulk with activity trends. Methyl groups at the 4-position of the benzoyl moiety improve metabolic stability .
  • ADMET prediction : Software like SwissADME evaluates logP (<5) and topological polar surface area (<140 Ų) to prioritize orally bioavailable candidates .

Q. What experimental approaches are used to study metabolic stability and degradation pathways?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite identification : High-resolution mass spectrometry (HRMS) detects phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites .
  • Forced degradation studies : Expose to acidic/alkaline conditions, heat, or UV light to identify labile sites (e.g., benzothiazole C–S bond cleavage under UV) .

Methodological Considerations

Q. How can researchers optimize reaction yields for scaled-up synthesis?

  • Stepwise purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates before final coupling .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% for thermally sensitive intermediates .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance efficiency in reducing nitro groups to amines .

Q. What analytical techniques are critical for detecting impurities in final compounds?

  • HPLC-PDA : Detect impurities at 0.1% levels using C18 columns and acetonitrile/water gradients .
  • LC-MS/MS : Identify byproducts from incomplete coupling (e.g., unreacted benzothiazole precursors) .
  • X-ray crystallography : Resolve ambiguous NMR signals by determining crystal structures (e.g., confirming stereochemistry of piperazine substituents) .

Data Contradiction Analysis

Q. How should conflicting data on cytotoxicity between in vitro and in vivo models be addressed?

  • Dose recalibration : Adjust in vivo doses based on pharmacokinetic parameters (e.g., bioavailability, half-life) .
  • Tissue distribution studies : Use radiolabeled compounds (e.g., ¹⁴C) to assess accumulation in target organs .
  • Species-specific metabolism : Compare metabolite profiles across species (e.g., human vs. murine CYP450 isoforms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.